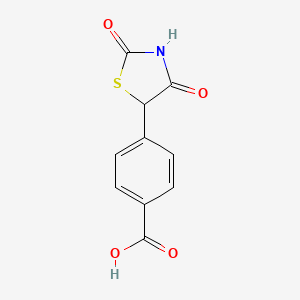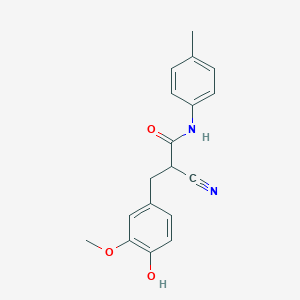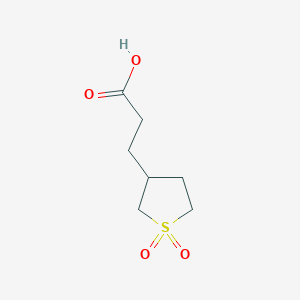
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid” is a chemical compound with the empirical formula C11H7NO4S . It is a solid substance . The compound is also known as 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 249.24 . The SMILES string representation of the molecule isO=C(S/1)NC(C1=C\\C2=CC=C(C=C2)C(O)=O)=O . Physical and Chemical Properties Analysis
“this compound” is a solid substance . The InChI key for the compound isLXRKDEAFRQCTBN-YVMONPNESA-N .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Research indicates that derivatives of thiazolidine, including structures similar to 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid, exhibit promising antioxidant and anti-inflammatory properties. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showcasing potential as therapeutic agents in these areas (Raut et al., 2020). These findings support the exploration of thiazolidine derivatives for the development of new anti-inflammatory and antioxidant agents.
Gut Function Regulation
Benzoic acid, structurally related to this compound, has been extensively used as an antibacterial and antifungal preservative in foods and feeds. Recent studies suggest that it might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health. This points towards a potential research area in understanding how similar compounds could modulate gut functions (Mao et al., 2019).
Antimicrobial and Anticancer Properties
The thiazolidin-4-ones, a core component of compounds like this compound, demonstrate a wide range of biological activities including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on these molecules significantly affects their biological activity, offering insights into the design of more efficient drug agents (Mech et al., 2021).
PTP 1B Inhibition for Diabetes Management
2,4-Thiazolidinediones (TZDs) are explored for their role in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM), showcasing the potential of thiazolidine derivatives in diabetes management. The structural modifications in TZD scaffold aim to optimize and design potential PTP 1B inhibitors, indicating a promising avenue for diabetes research (Verma et al., 2019).
Broad Biological Activities
Thiazolidines and their derivatives are recognized for their diverse therapeutic and pharmaceutical activities. The varied biological properties of these compounds, including neuroprotective and anticancer activities, highlight the significant potential of thiazolidine derivatives in drug discovery and development (Sahiba et al., 2020).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQLSIIKOZWCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)

![N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B2718682.png)
![N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2718683.png)

![12-Methyl-1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene](/img/structure/B2718687.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)


